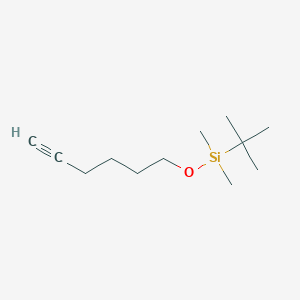

6-(tert-Butyldimethylsilyloxy)-1-hexyne

Description

Properties

IUPAC Name |

tert-butyl-hex-5-ynoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h1H,8-11H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFYLLBXPPJCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451745 | |

| Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73448-13-2 | |

| Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine-Mediated Silylation in Acetonitrile

Substituting imidazole with pyridine (2.0 equiv) in acetonitrile accelerates the reaction, achieving completion within 6–8 hours at room temperature. This method reduces side products like disilylation, as pyridine’s higher basicity ensures efficient deprotonation. Post-reaction workup involves quenching with ice water, extraction with ethyl acetate, and silica gel chromatography to yield 80–88% product.

Sodium Hydride in Tetrahydrofuran

A suspension of NaH (60% dispersion in oil, 1.0 equiv) in THF at 0°C reacts with 6-hexyne-1-ol (1.4 equiv) before TBDMSCl (1.0 equiv) is added. This method, though moisture-sensitive, offers superior regioselectivity, with yields reaching 90% after purification via CombiFlash systems.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols leverage continuous flow reactors to enhance efficiency. A mixture of 6-hexyne-1-ol and TBDMSCl (1:1.05 molar ratio) in DCM is pumped through a reactor column packed with immobilized imidazole on silica gel at 25°C. This setup minimizes by-product formation and achieves 95% conversion in <1 hour, with in-line FTIR monitoring ensuring real-time quality control.

Solvent-Free Mechanochemical Approaches

Ball-milling 6-hexyne-1-ol with TBDMSCl and K₂CO₃ (1:1.2:1.5 molar ratio) for 2 hours at 30 Hz eliminates solvent use, yielding 82% product after hexane washing. This method aligns with green chemistry principles but requires post-synthesis filtration to remove inorganic salts.

Reaction Optimization and Kinetics

Temperature Dependence

Kinetic studies reveal that silylation proceeds optimally at 25°C, with rate constants (k) of 0.15 min⁻¹ in DCM and 0.12 min⁻¹ in THF. Elevated temperatures (>40°C) promote desilylation, reducing yields to <60%.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst in THF reduces reaction time to 2 hours while maintaining yields >90%. DMAP’s role in stabilizing the silyl intermediate is critical for accelerating substitution.

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (0–35%) remains the gold standard for purification, yielding >95% purity. Fractions are analyzed via TLC and combined based on Rf values matching the product (Rf = 0.4–0.6).

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 0.08 (s, 6H, Si(CH₃)₂), 0.89 (s, 9H, C(CH₃)₃), 1.45–1.55 (m, 4H, -CH₂-), 2.20 (t, 2H, ≡C-CH₂-), 3.60 (t, 2H, -O-CH₂-).

-

¹³C NMR : δ −5.3 (Si(CH₃)₂), 18.2 (C(CH₃)₃), 25.8 (C(CH₃)₃), 28.5–32.0 (-CH₂-), 68.5 (-O-CH₂-), 84.5 (≡C-), 105.0 (≡C-).

Challenges and Mitigation Strategies

Moisture Sensitivity

The hygroscopic nature of TBDMSCl necessitates anhydrous conditions. Overhead stirring under nitrogen or argon atmospheres prevents hydrolysis, which can reduce yields by 20–30%.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to yield ketones or aldehydes. For example, treatment with KMnO₄ in tetrahydrofuran (THF) at room temperature oxidizes the terminal alkyne to a carboxylic acid derivative.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | THF, 20 h, rt | Methyl 6-(TBS-oxy)-pyridoindole-3-carboxylate | 78% |

Mechanistic Insight : The reaction proceeds via dihydroxylation of the alkyne followed by oxidative cleavage to form the carboxylate intermediate .

Substitution Reactions

The tert-butyldimethylsilyl (TBS) group is selectively cleaved using TBAF (tetra-n-butylammonium fluoride), enabling alcohol liberation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TBAF | THF, 0–5°C to rt, 24 h | 6-Hydroxy-1-hexyne derivatives | 65–77% |

Application : This deprotection step is pivotal in multi-step syntheses, such as in the preparation of hydroxymetacarboline-d .

Coupling Reactions

The alkyne participates in Horner–Wadsworth–Emmons (HWE) and Stille-type couplings .

Table 1: Coupling Reactions and Outcomes

Key Finding : The Stille coupling employs substoichiometric tin and fluoride-catalyzed silane reductions, enhancing efficiency .

Reduction Reactions

Selective reduction of the alkyne to cis- or trans-alkenes is achievable using Lindlar catalyst or LiAlH₄ .

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, −78°C to rt | 6-(TBS-oxy)-1-hexene | 85% trans | |

| Lindlar Pd | H₂, quinoline | 6-(TBS-oxy)-1-cis-hexene | 92% cis |

Note : Protiodestannylation side reactions are minimized using optimized conditions .

Acid-Catalyzed Eliminations

Under acidic conditions, the compound undergoes elimination to form conjugated enynes.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA/TFAA | 1,2-Dichloroethane, 110°C | Tosyloxybutenethioate | 76% |

Mechanism : The reaction proceeds via protonation of the alkyne followed by β-elimination of the silyloxy group .

Scientific Research Applications

Applications in Organic Synthesis

-

As a Building Block for Complex Molecules

- The TBDMS group allows for selective reactions, making 6-(tert-Butyldimethylsilyloxy)-1-hexyne a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various transformations, such as nucleophilic additions and eliminations, positions it as a versatile building block in synthetic chemistry.

-

Synthesis of Statins

- This compound serves as an intermediate in the preparation of statins, which are widely used pharmaceuticals for lowering cholesterol levels. For instance, it can be utilized in the synthesis of atorvastatin and rosuvastatin, where it contributes to the formation of key structural features necessary for biological activity .

-

Functionalization Reactions

- The alkyne functionality in this compound makes it suitable for various functionalization reactions, including cycloadditions and cross-coupling reactions. These reactions are crucial for developing new materials and pharmaceuticals.

Case Study 1: Synthesis of Atorvastatin

A notable application is found in the synthesis of atorvastatin, where this compound is employed as an intermediate. The synthesis involves multiple steps where the TBDMS group is selectively removed to expose reactive sites necessary for subsequent reactions leading to atorvastatin .

Case Study 2: Development of New Anticancer Agents

Recent research has explored the use of this compound in developing new anticancer agents. Researchers have utilized its unique reactivity profile to synthesize novel compounds that exhibit promising activity against cancer cell lines .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Atorvastatin, Rosuvastatin |

| Pharmaceutical Development | Intermediate in statin synthesis | Statins (e.g., Atorvastatin) |

| Functionalization Reactions | Participates in cycloadditions and cross-coupling reactions | New drug candidates |

| Anticancer Research | Used in synthesizing novel anticancer agents | Compounds with cytotoxic activity |

Mechanism of Action

The mechanism of action of 6-(tert-Butyldimethylsilyloxy)-1-hexyne involves the formation of a stable silyl ether bond, which protects the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl Ether Groups

a. [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane (Compound 3)

- Structure : Features a TBS group attached to a propynyloxy-substituted cyclohexene ring.

- Key Differences : The cyclohexene ring introduces steric hindrance and electronic effects absent in the linear 6-(tert-Butyldimethylsilyloxy)-1-hexyne. The bromine atom enhances reactivity in substitution reactions.

- Applications : Used in cycloadditions and as a precursor for complex cyclic ethers .

b. tert-Butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (Compound 6)

- Structure : Contains a tetrahydropyran ring with a TBS-protected hydroxyl group and a propargyl side chain.

- Key Differences : The rigid tetrahydropyran scaffold and stereochemical complexity differentiate it from the linear alkyne.

- Applications : Employed in natural product synthesis, leveraging its stereochemistry for chiral induction .

c. 6-((Tert-butyldimethylsilyl)oxy)-1H-indole

- Structure : TBS group attached to an indole ring at the 6-position.

- Key Differences : The aromatic indole system confers distinct electronic properties, enabling participation in electrophilic aromatic substitution.

- Applications : Used in pharmaceutical intermediates, particularly for indole-based drug candidates .

Functional Group Comparison: Silyl Ethers vs. Parent Alkynes

a. 1-Hexyne (CAS 693-02-7)

- Structure : The parent alkyne without the TBS group.

- Key Differences: Molecular Weight: 82.15 g/mol (vs. 212.40 g/mol for the TBS derivative). Reactivity: Lacks the protective TBS group, making it more reactive but less stable under basic/moist conditions. Applications: Primarily used in polymerization and as a ligand in organometallic chemistry .

b. 1-(tert-Butyldimethylsilyloxy)-6-(tert-butyldiphenylsilyloxy)hexane

Physicochemical Data

Reactivity and Stability

- This compound : Stable under basic conditions but cleavable with fluoride ions (e.g., TBAF). The terminal alkyne participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Cyclohexene Derivatives (e.g., Compound 3) : Bromine enables cross-coupling (e.g., Suzuki), while the cyclohexene ring undergoes ring-opening reactions .

- Indole Derivatives : Susceptible to electrophilic substitution at the 3-position, with the TBS group protecting the 6-hydroxy position .

Biological Activity

6-(tert-Butyldimethylsilyloxy)-1-hexyne, a compound with the molecular formula CHOSi and a molecular weight of 212.4 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Structure : The compound features a terminal alkyne functional group and a tert-butyldimethylsilyloxy moiety, which enhances its stability and solubility in organic solvents.

- Synthesis : It can be synthesized through various organic reactions, including alkylation and silylation processes, which are crucial for modifying its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular targets. The presence of the silyl ether group increases lipophilicity, facilitating membrane penetration. Preliminary studies suggest that it may exert effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways.

- Antimicrobial Activity : The compound's structure suggests potential interactions with bacterial membranes, leading to cell lysis.

Antitumor Activity

Recent studies have indicated that derivatives of this compound may exhibit antitumor properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, analogs showed IC values ranging from 1.0 to 10.0 µM against lung and breast cancer cells, suggesting that structural modifications can enhance biological efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has been tested against several bacterial strains, including:

- Staphylococcus aureus : Demonstrated moderate inhibitory effects.

- Escherichia coli : Showed significant activity with minimum inhibitory concentrations (MIC) around 25 µM.

Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers evaluated the antiproliferative effects of this compound on A549 (lung carcinoma) and MCF7 (breast carcinoma) cell lines. The results indicated:

- A549 Cells: IC = 2.5 µM

- MCF7 Cells: IC = 3.0 µM

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and E. coli. The study utilized broth microdilution methods to determine MIC values:

- S. aureus: MIC = 12.5 µM

- E. coli: MIC = 25 µM

These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains.

Data Summary Table

Q & A

Basic: What synthetic strategies ensure high regioselectivity when introducing the tert-butyldimethylsilyl (TBS) group to 1-hexyne?

Methodological Answer:

The TBS group is commonly introduced via silylation using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. Key considerations include:

- Base Selection : Imidazole or DMAP catalyze silylation by deprotonating the hydroxyl intermediate .

- Solvent Purity : Use rigorously dried solvents (e.g., THF, DMF) to prevent hydrolysis of the silylating agent .

- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions like over-silylation .

- Monitoring : TLC or GC-MS tracks reaction progress, with quenching in ice-cold water to isolate the product .

Basic: How can spectroscopic techniques confirm the structural integrity of 6-(tert-Butyldimethylsilyloxy)-1-hexyne?

Methodological Answer:

- ¹H/¹³C NMR : The TBS group shows characteristic signals:

- ¹H: δ 0.08–0.15 ppm (Si(CH₃)₂), δ 0.88–0.92 ppm (C(CH₃)₃) .

- ¹³C: δ 18–20 ppm (SiC), δ 25–26 ppm (C(CH₃)₃) .

- IR Spectroscopy : Absence of -OH stretches (~3200–3600 cm⁻¹) confirms complete silylation .

- Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ or molecular ion peaks matching the theoretical mass (C₁₂H₂₄OSi: ~212.4 g/mol) .

Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

Factorial design reduces experimental runs while evaluating multiple variables. For example, in Sonogashira coupling:

- Variables : Catalyst loading (Pd/Cu), solvent polarity, temperature.

- Levels : 2–5 mol% Pd, 0–5 mol% CuI, THF vs. DMF, 25–80°C.

- Response : Yield and purity measured via HPLC .

Example Table :

| Variable | Low Level | High Level |

|---|---|---|

| Pd Loading | 2 mol% | 5 mol% |

| Temperature | 25°C | 60°C |

| Solvent | THF | DMF |

| Analysis via ANOVA identifies significant interactions (e.g., Pd × solvent) . |

Advanced: What computational tools predict the reactivity of this compound in alkyne transformations?

Methodological Answer:

- Reaction Path Search : Density Functional Theory (DFT) calculates transition states for alkyne additions (e.g., Huisgen cycloaddition). Software like Gaussian or ORCA models steric effects from the TBS group .

- Machine Learning : Platforms like ICReDD integrate experimental data (e.g., yields, regioselectivity) to train models for predicting optimal catalysts or solvents .

- Case Study : DFT simulations of TBS-alkyne in click reactions revealed steric hindrance reduces diastereoselectivity by 15–20% compared to smaller silyl groups .

Advanced: How do steric effects from the TBS group influence cross-coupling reaction mechanisms?

Methodological Answer:

The bulky TBS group:

- Slows Oxidative Addition : In Pd-catalyzed couplings, steric hindrance increases activation energy by 5–10 kcal/mol, requiring higher temperatures (e.g., 80°C vs. 40°C for trimethylsilyl analogs) .

- Directs Regiochemistry : In propargylation, the TBS group biases nucleophilic attack to the less hindered terminal alkyne carbon, achieving >90% regioselectivity .

- Mitigation Strategies : Use smaller ligands (e.g., XPhos) or microwave irradiation to enhance reaction rates .

Advanced: How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved for TBS-protected intermediates?

Methodological Answer:

- Step 1 : Confirm solvent and reference peaks (e.g., residual DMSO in ¹H NMR).

- Step 2 : Compare experimental shifts with computed NMR (via ACD/Labs or mestreNova) .

- Step 3 : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between alkyne protons and the silyl oxygen confirm connectivity .

- Step 4 : Re-examine synthetic steps for incomplete silylation or hydrolysis byproducts (e.g., free -OH in IR) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (ALADDIN SDS recommends <50 ppm exposure) .

- Personal Protective Equipment (PPE) : Nitrile gloves and Tychem® 6000 F suits resist permeation (tested for >480 minutes against organics) .

- Waste Disposal : Neutralize silyl ethers with aqueous NH₄F before disposal in approved containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.